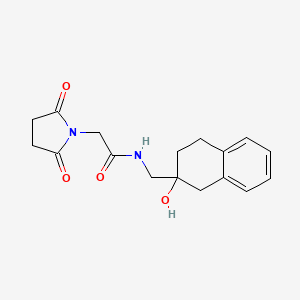

2-(2,5-dioxopyrrolidin-1-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c20-14(10-19-15(21)5-6-16(19)22)18-11-17(23)8-7-12-3-1-2-4-13(12)9-17/h1-4,23H,5-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIIBBBNFMOPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC2(CCC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide is a derivative of pyrrolidine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolidine ring with a dioxo substitution and an acetamide moiety linked to a tetrahydronaphthalene derivative. Its molecular weight is approximately 333.4 g/mol. The presence of the dioxopyrrolidinyl group suggests potential interactions with various biological targets.

Pharmacological Activities

Anticonvulsant Activity

Recent studies have shown that compounds related to 2,5-dioxopyrrolidinyl derivatives exhibit significant anticonvulsant properties. For instance, hybrid compounds derived from this scaffold demonstrated protective effects in mouse models for seizures induced by pentylenetetrazole and maximal electroshock tests. One study reported that a related compound exhibited an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock test, indicating strong anticonvulsant activity .

Antinociceptive Effects

In addition to anticonvulsant properties, these compounds have also shown promising results in pain models. The lead compound from the study mentioned above demonstrated efficacy in formalin-induced pain tests, suggesting that the mechanism may involve inhibition of central sodium/calcium currents and antagonism of the TRPV1 receptor . This dual action on both seizure control and pain management positions such compounds as potential therapeutic agents for epilepsy and neuropathic pain.

The biological activity of this compound can be attributed to several mechanisms:

- Ion Channel Modulation : The compound may inhibit sodium and calcium channels in neuronal membranes, which is critical in reducing excitability and preventing seizures.

- TRPV1 Receptor Antagonism : By blocking TRPV1 receptors, the compound may reduce pain signaling pathways effectively.

- Multitargeted Action : The ability to interact with multiple biological targets enhances its therapeutic potential across different conditions.

Study 1: Anticonvulsant Efficacy

In a controlled study involving various animal models, the efficacy of a related pyrrolidine derivative was evaluated against induced seizures. The results indicated significant protection against seizures with minimal side effects .

Study 2: Pain Management

Another study focused on the antinociceptive effects of these compounds using the formalin test in rodents. The findings revealed that these derivatives significantly reduced pain responses compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.